Bufetolol

Hemodynamics Hypertension Cardiovascular Pharmacology

Researchers requiring a beta-blocker with defined intermediate hemodynamic effects for preclinical hypertension studies face limited sourcing. Bufetolol (CAS 53684-49-4) addresses this gap. • Lowers TPR from 3301 to 2620 dyne-sec-cm⁻⁵-m², distinct from cardiac-output reducers (e.g., Propranolol) • Membrane-stabilizing activity (MSA) without intrinsic sympathomimetic activity (ISA) enables clean dissection of antiarrhythmic mechanisms • 7-10 h half-life supports twice-daily dosing with stable plasma levels. Supplied with Certificates of Analysis for regulated research environments.

Molecular Formula C18H29NO4
Molecular Weight 323.4 g/mol
CAS No. 53684-49-4
Cat. No. B1668034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufetolol
CAS53684-49-4
Synonyms1-tert-butylamino-3-(o-(tetrahydrofurfuryloxy)phenoxy)-2-propanol
Adobiol
bufetolol
bufetolol hydrochloride
Y 6124
Y-6124
Molecular FormulaC18H29NO4
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O
InChIInChI=1S/C18H29NO4/c1-18(2,3)19-11-14(20)12-22-16-8-4-5-9-17(16)23-13-15-7-6-10-21-15/h4-5,8-9,14-15,19-20H,6-7,10-13H2,1-3H3
InChIKeyAKLNLVOZXMQGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bufetolol Beta-Blocker Overview


Bufetolol (CAS 53684-49-4) is a non-selective beta-adrenoceptor antagonist [1]. This compound is characterized by its ability to block both β1 and β2 adrenergic receptors [2]. It is reported to possess membrane-stabilizing activity and lacks intrinsic sympathomimetic activity (ISA) [3]. Clinically, Bufetolol hydrochloride has been used in the management of hypertension and hypertrophic cardiomyopathy, and is known to exhibit antiarrhythmic properties [4].

1
Non-selective β1/β2 adrenoceptor blockade for cardiovascular signaling studies
2
Membrane-stabilizing activity (MSA) without confounding intrinsic sympathomimetic activity (ISA)
3
Supports hemodynamic and electrophysiology research models requiring balanced TPR/CI profile

Bufetolol Hemodynamic Differentiation


Despite belonging to the same beta-blocker class, Bufetolol cannot be substituted with other agents like Propranolol or Atenolol without altering the therapeutic outcome. This is because beta-blockers exhibit significant heterogeneity in their hemodynamic effects [1]. While some, like Propranolol, primarily lower blood pressure by reducing cardiac output, others, including Bufetolol, achieve their antihypertensive effect mainly through a reduction in total peripheral resistance (TPR) [2]. Bufetolol is uniquely categorized as an 'intermediate' hemodynamic agent, a profile that differs from the pure cardiac output reducers (e.g., Propranolol, Nadolol) and the potent TPR reducers (e.g., Pindolol) [3]. This specific hemodynamic signature, combined with its unique electrophysiological effects on cardiac action potentials, makes generic substitution scientifically unsound [4].

Bufetolol
Reduces total peripheral resistance (TPR) as primary antihypertensive mechanism; intermediate hemodynamic class
Other β-blockers
Many reduce cardiac output (e.g., Propranolol) or strongly reduce TPR (e.g., Pindolol); distinct class effects
Research context
May alter hemodynamic endpoints; electrophysiological Vmax rank order may not replicate with substitutes
Potential mismatch
TPR/CI balance and MSA/ISA profile may shift observed outcomes if replaced with cardioselective or ISA(+) agents

Bufetolol Comparative Evidence


Peripheral Resistance: Bufetolol vs. Propranolol

In a direct head-to-head comparison in hypertensive patients, Bufetolol (30 mg/day, n=40) showed a distinct hemodynamic profile. Unlike Propranolol, which reduces cardiac output, Bufetolol achieved blood pressure reduction primarily by lowering total peripheral resistance (TPR) [1].

TPR Reduction vs. Propranolol
Head-to-head
Bufetolol decreased TPR by 681 dyne-sec-cm⁻⁵-m²; Propranolol showed no significant change
Supports TPR-reduction endpoint selection in hypertension models
30 mg/day, n=40, 5-week oral administration
Hemodynamics Hypertension Cardiovascular Pharmacology

Beta-Adrenoceptor Blockade Potency

Bufetolol demonstrated high potency as a beta-adrenoceptor antagonist in guinea pig atrial tissue, with a pA2 value of 8.65 against isoproterenol-induced positive chronotropy [1]. This is a direct measure of its receptor blocking strength.

β-Blockade Potency
Class-level
pA2 = 8.65
Reported β-adrenoceptor antagonism strength comparable to reference agents
Guinea pig sinus node; isoproterenol chronotropy assay
Receptor Pharmacology Beta-Blockade Electrophysiology

Cardiac Vmax Reduction: Bufetolol vs. Propranolol

In isolated guinea pig papillary muscles, Bufetolol reduced the maximum upstroke velocity (Vmax) of the action potential in a concentration-dependent manner [1]. This effect, indicative of Class I antiarrhythmic activity, was compared across several beta-blockers.

Vmax Reduction Rank
Head-to-head
Ranked 4th among seven N-tertiary butyl derivatives
Supports electrophysiology comparison; intermediate sodium channel inhibition context
Guinea pig papillary muscle, 4 Hz driving rate
Cardiac Electrophysiology Antiarrhythmic Sodium Channel

Elimination Half-Life vs. Other Beta-Blockers

Bufetolol is rapidly absorbed orally, reaching peak plasma concentration within 1-3 hours, and has an elimination half-life (t1/2) of 7-10 hours [1]. This contrasts with both shorter-acting (e.g., Propranolol ~3-6h) and longer-acting (e.g., Nadolol ~20-24h) beta-blockers [2].

Elimination Half-Life
Class-level
7-10 h, compared to Propranolol (~3-6 h) and Nadolol (~20-24 h)
Supports PK modeling for twice-daily dosing research schedules
Oral human data; rapid absorption reported
Pharmacokinetics ADME Drug Development

Intermediate Hemodynamic Classification

In a comprehensive study of 13 beta-blockers, Bufetolol was classified as having an 'intermediate' hemodynamic response, distinct from agents that primarily reduce cardiac output (e.g., Propranolol, Nadolol) and those that strongly reduce total peripheral resistance (e.g., Pindolol, Labetalol) [1].

Intermediate Hemodynamic Class
Head-to-head
Classified as Group 3 (intermediate); balanced CI/TPRI change, MBP correlation with TPRI (r=0.612)
Supports balanced hemodynamic profile selection over pure CI or TPR reducers
13 β-blockers, 161 hypertensive outpatients, 5-week oral
Hemodynamics Beta-Blocker Classification Hypertension

Membrane-Stabilizing Activity and ISA Absence

Bufetolol possesses membrane-stabilizing activity (MSA) but lacks intrinsic sympathomimetic activity (ISA) [1]. This pharmacological profile contrasts with beta-blockers that have ISA (e.g., Pindolol, Acebutolol) or lack MSA (e.g., Atenolol, Metoprolol).

MSA and ISA Profile
Class-level
MSA present; ISA absent
Defines MSA+/ISA- research tool context for dissecting membrane vs. receptor effects
Distinguishes from ISA(+) agents (e.g., Pindolol) and cardioselective MSA(-) agents
Pharmacology Beta-Blocker Subtype Mechanism of Action

Bufetolol Research Applications


Hypertension: Peripheral Resistance Model

Bufetolol is the preferred beta-blocker for preclinical hypertension studies where the primary outcome is a reduction in total peripheral resistance (TPR) rather than a decrease in cardiac output. Its demonstrated ability to lower TPR (from 3301 to 2620 dyne-sec-cm⁻⁵-m²) in human subjects [1] makes it a superior tool compared to Propranolol for investigating mechanisms of vasodilation and afterload reduction.

Cardiac Electrophysiology: Class I Activity

For ex vivo cardiac electrophysiology experiments investigating sodium channel blockade, Bufetolol offers a well-defined and intermediate level of Vmax reduction [2]. Its specific rank in potency among N-tertiary butyl derivatives provides a calibrated reference point for studying frequency-dependent sodium channel block, avoiding the extremes of very high (e.g., Penbutolol) or very low (e.g., Carteolol) potency.

MSA Role in Antiarrhythmic Effects

Bufetolol's combination of potent beta-blockade (pA2 8.65) [3] and the presence of membrane-stabilizing activity (MSA), without the confounding influence of ISA [4], makes it an ideal chemical probe. It can be used to dissect the independent contributions of beta-adrenoceptor antagonism and direct membrane effects to antiarrhythmic efficacy, particularly when compared to agents lacking MSA (e.g., Atenolol) or possessing ISA (e.g., Pindolol).

Twice-Daily Dosing Pharmacokinetics

Researchers designing studies with beta-blockers requiring a balance between consistent target engagement and ease of withdrawal can leverage Bufetolol's 7-10 hour half-life [5]. This intermediate PK profile supports twice-daily (bid) dosing in animal models or human trials, providing more stable plasma levels than shorter-acting Propranolol (tid/qid) and greater flexibility for dose titration than longer-acting Nadolol (qd).

Application
Selection Property
Validation Focus
Peripheral resistance hypertension model
TPR-reducing hemodynamic profile
Hemodynamic endpoint review (TPR/CI balance)
Cardiac electrophysiology research
Intermediate Vmax reduction rank
Sodium channel block potency comparison
MSA contribution to antiarrhythmic studies
MSA+/ISA- pharmacological fingerprint
Independent assessment of membrane effects vs. β-blockade
Twice-daily dosing PK research
Intermediate elimination half-life
PK model validation for bid administration schedules

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bufetolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.